
1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 132877 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in specific biochemical pathways and its potential therapeutic applications.
Méthodes De Préparation
The synthesis of NSC 132877 involves several steps, each requiring precise conditions to ensure the purity and efficacy of the final product. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the desired transformations.
Purification: The resulting product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production of NSC 132877 involves large-scale reactors and continuous monitoring to maintain the quality and consistency of the compound.
Analyse Des Réactions Chimiques
NSC 132877 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 132877 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with varied functional groups.
Applications De Recherche Scientifique
NSC 132877 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is employed in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: NSC 132877 is investigated for its potential in treating certain diseases, particularly those involving specific biochemical pathways.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of NSC 132877 involves its interaction with specific molecular targets within cells. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. These pathways often involve the modulation of enzyme activity, changes in gene expression, and the regulation of cellular signaling processes.
Comparaison Avec Des Composés Similaires
NSC 132877 can be compared with other similar compounds to highlight its unique properties:
Similar Compounds: Compounds such as NSC 125973 and NSC 125973 have similar structures but differ in their specific functional groups and reactivity.
Uniqueness: The uniqueness of NSC 132877 lies in its specific binding affinity to certain molecular targets and its distinct chemical reactivity, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
26965-33-3 |
|---|---|
Formule moléculaire |
C22H21NO3 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
1-(2-anthracen-9-ylacetyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H21NO3/c24-21(23-11-9-15(10-12-23)22(25)26)14-20-18-7-3-1-5-16(18)13-17-6-2-4-8-19(17)20/h1-8,13,15H,9-12,14H2,(H,25,26) |
Clé InChI |
DEFKIYOOHWBUGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)O)C(=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


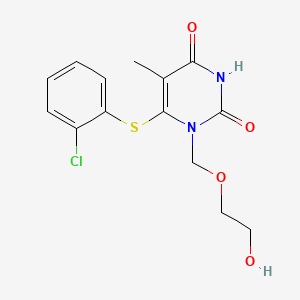
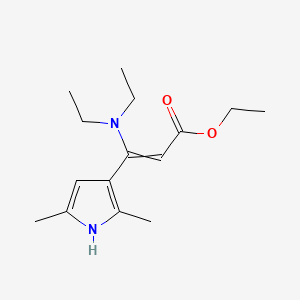
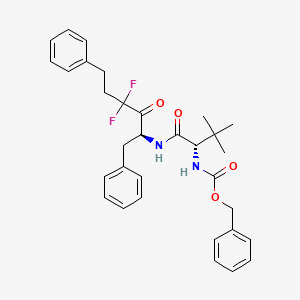

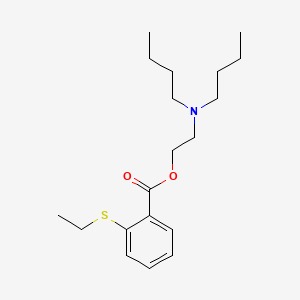

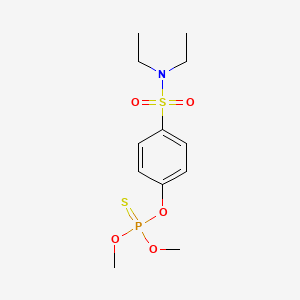

![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
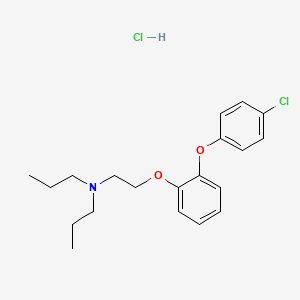
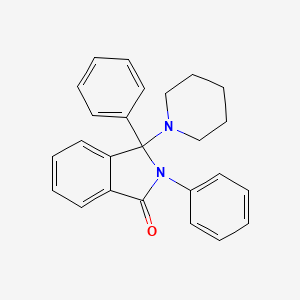
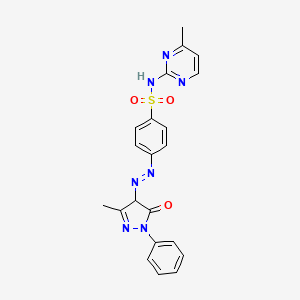

![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)
